molecular formula C18H24N2O2 B2495798 1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2128688-29-7

1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one

Cat. No. B2495798
CAS RN: 2128688-29-7
M. Wt: 300.402
InChI Key: QVGVBBCTMFOQHB-UHFFFAOYSA-N
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Description

The compound “1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains an indenyl group (a bicyclic compound that is part of many pharmaceuticals and performance-enhancing drugs), linked to a piperazine ring (a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability) via an ethoxy chain .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The indenyl group is a fused ring system, while the piperazine ring is a six-membered ring containing two nitrogen atoms. The prop-2-en-1-one group is a carbonyl group (C=O) with a carbon-carbon double bond .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ether linkage could be cleaved under acidic conditions, while the carbonyl group could undergo reactions such as nucleophilic addition or reduction. The carbon-carbon double bond could participate in reactions such as hydrogenation or addition of halogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar carbonyl group and ether linkage would likely make it more soluble in polar solvents .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be developed further as a pharmaceutical drug. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other fields .

properties

IUPAC Name

1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-2-18(21)20-10-8-19(9-11-20)12-13-22-17-7-6-15-4-3-5-16(15)14-17/h2,6-7,14H,1,3-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGVBBCTMFOQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CCOC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one

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